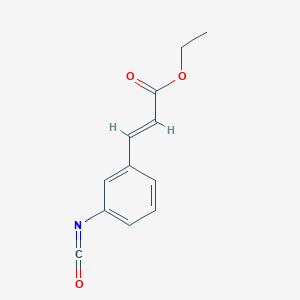![molecular formula C15H14Cl2O4 B106421 4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol CAS No. 40542-32-3](/img/structure/B106421.png)
4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol, also known as CL-316243, is a synthetic compound that has been extensively studied for its potential use in treating obesity and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol has been extensively studied for its potential use in treating obesity and metabolic disorders. It has been shown to increase energy expenditure and decrease food intake in animal models, making it a promising candidate for the development of anti-obesity drugs.
Wirkmechanismus
4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol acts as a selective agonist of the beta-3 adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in decreased fat accumulation and increased energy expenditure.
Biochemische Und Physiologische Effekte
4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol has been shown to induce a number of biochemical and physiological effects in animal models, including increased oxygen consumption, decreased respiratory exchange ratio, and increased fatty acid oxidation. It has also been shown to decrease insulin resistance and improve glucose tolerance, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol is its selectivity for the beta-3 adrenergic receptor, which minimizes off-target effects. However, its potency can vary depending on the species and tissue being studied, which can complicate experimental design and interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on 4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol. One area of interest is the development of more potent and selective beta-3 adrenergic receptor agonists for the treatment of obesity and metabolic disorders. Another area of interest is the exploration of the effects of 4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol on other physiological systems, such as the cardiovascular and nervous systems. Additionally, there is potential for the use of 4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol as a tool for studying the beta-3 adrenergic receptor and its downstream signaling pathways.
Synthesemethoden
4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol can be synthesized through a multi-step process involving the condensation of 2,4,6-trichlorophenol with 5-chloro-2-hydroxy-3-(hydroxymethyl)benzaldehyde, followed by reduction with sodium borohydride and subsequent protection of the resulting diol with acetonide. The final step involves deprotection with acid to yield the desired compound.
Eigenschaften
CAS-Nummer |
40542-32-3 |
|---|---|
Produktname |
4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol |
Molekularformel |
C15H14Cl2O4 |
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
4-chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H14Cl2O4/c16-12-2-8(14(20)10(4-12)6-18)1-9-3-13(17)5-11(7-19)15(9)21/h2-5,18-21H,1,6-7H2 |
InChI-Schlüssel |
DLFXILXMXGKZRE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)CO)O)O)CO)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)CO)O)O)CO)Cl |
Synonyme |
3,3’-Methylenebis[5-chloro-2-hydroxybenzyl Alochol; 3,3’-Methylenebis[5-chloro-2-hydroxybenzenemethanol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



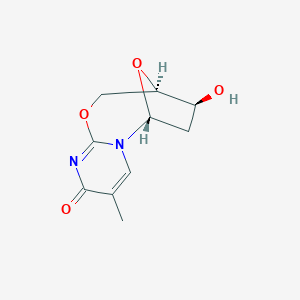
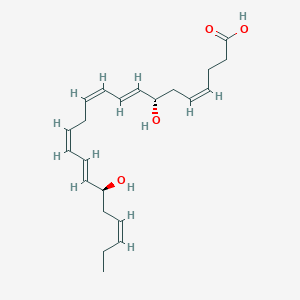
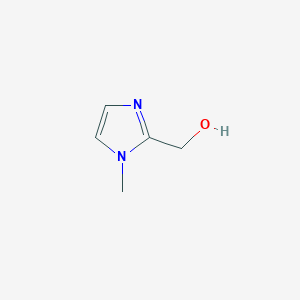
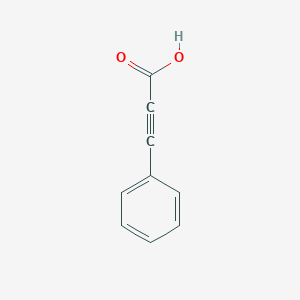
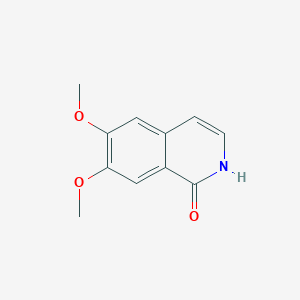
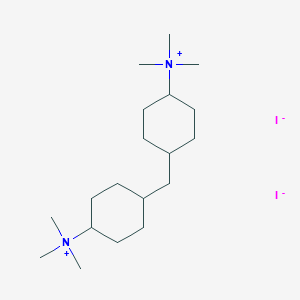
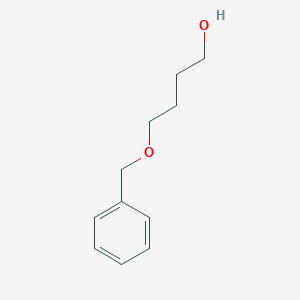
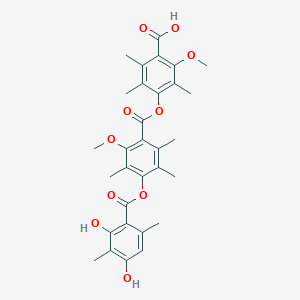
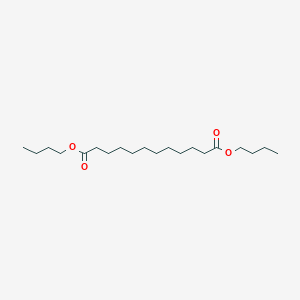
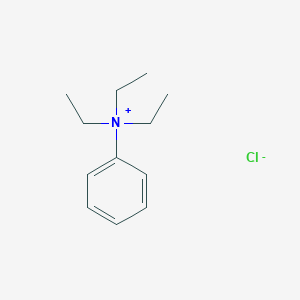
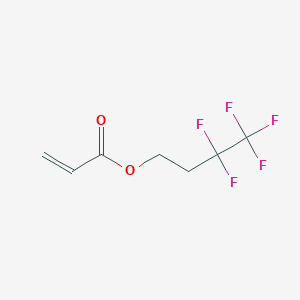
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
